molecular formula C22H21N3O6S B2573040 (Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-55-1

(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2573040
CAS No.: 865248-55-1
M. Wt: 455.49
InChI Key: DNBOAOQDJRCWKS-GYHWCHFESA-N
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Description

(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a sophisticated chemical probe designed for the investigation of protein kinase signaling networks. Its structure, featuring an iminobenzothiazole core, is engineered to act as a potent ATP-competitive inhibitor, targeting a range of kinases critical for cellular proliferation and survival. This compound is of significant research value in oncology, where it is utilized to elucidate the mechanistic pathways of tumor growth and to probe the therapeutic potential of kinase inhibition. Researchers employ this tool compound to study apoptosis, cell cycle arrest, and angiogenesis in various cancer cell lines , providing critical insights for the development of novel targeted therapies. Its application extends to chemical biology for the mapping of kinome selectivity and understanding off-target effects, making it an indispensable asset for high-content screening and lead optimization studies in drug discovery pipelines.

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-3-29-20(27)12-25-16-6-5-15(23-13(2)26)11-19(16)32-22(25)24-21(28)14-4-7-17-18(10-14)31-9-8-30-17/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOAOQDJRCWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its intricate structure, which includes multiple functional groups such as amide, thiazole, and dioxine. This structural complexity suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O6SC_{22}H_{21}N_{3}O_{6}S, with a molecular weight of 445.48 g/mol. The presence of the ethyl acetate moiety may confer specific properties related to ester functionalities, commonly associated with various biological activities.

Biological Activities

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial : Compounds containing thiazole and dioxine rings have been shown to possess significant antimicrobial properties.
  • Anticancer : Similar derivatives have demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Certain thiazole derivatives are recognized for their anti-inflammatory effects.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Activities
6-Acetamido benzothiazoleBenzothiazole ring with acetamido groupAntimicrobial, anticancer
Dihydrobenzo[b][1,4]dioxine derivativesDioxine core structureAntioxidant properties
Ethyl 2-(substituted thiazoles)Thiazole ring with various substitutionsAntifungal, anti-inflammatory

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies employing high-throughput screening and structure-activity relationship (SAR) analysis are essential for elucidating these mechanisms.

Case Studies

  • Anticancer Activity : A study on related thiazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Research involving thiazole derivatives revealed their efficacy in reducing inflammation markers in experimental models of arthritis. These compounds inhibited the production of pro-inflammatory cytokines.

Synthesis and Optimization

The synthesis of this compound involves several steps that require optimization for yield and purity. Key steps typically include:

  • Formation of the thiazole ring.
  • Introduction of the dioxine moiety.
  • Coupling reactions to form the final ester product.

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